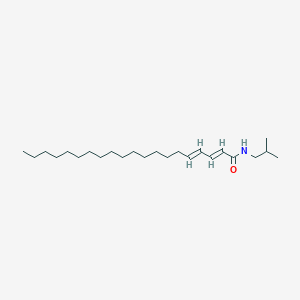

N-Isobutyl-2,4-eicosadienamide

Description

Properties

CAS No. |

54794-71-7 |

|---|---|

Molecular Formula |

C24H45NO |

Molecular Weight |

363.6 g/mol |

IUPAC Name |

(2E,4E)-N-(2-methylpropyl)icosa-2,4-dienamide |

InChI |

InChI=1S/C24H45NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(26)25-22-23(2)3/h18-21,23H,4-17,22H2,1-3H3,(H,25,26)/b19-18+,21-20+ |

InChI Key |

LMZPUHBJSQVRHE-HYGARKJASA-N |

SMILES |

CCCCCCCCCCCCCCCC=CC=CC(=O)NCC(C)C |

Isomeric SMILES |

CCCCCCCCCCCCCCC/C=C/C=C/C(=O)NCC(C)C |

Canonical SMILES |

CCCCCCCCCCCCCCCC=CC=CC(=O)NCC(C)C |

Synonyms |

N-isobutyl-2,4-eicosadienamide N-isobutyl-2,4-icosadienamide |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Distribution

N-Isobutyl-2,4-eicosadienamide is a naturally occurring alkamide found within specific species of the Piperaceae and Rutaceae families. Its presence is well-documented in the genera Piper and Zanthoxylum, where it contributes to the characteristic properties of these plants.

The compound is a known constituent of several Piper species, most notably Piper guineense (West African pepper) and Piper nigrum (black pepper). In Piper guineense, N-isobutyl-trans-2-trans-4-eicosadienamide has been isolated from both the fruits and the roots. researchgate.netcapes.gov.br Research has confirmed its presence in the fruit, where it is one of many bioactive amide alkaloids. ingentaconnect.com Similarly, it has been reported in Piper nigrum and Piper macropodum. nih.gov

Table 1: Occurrence of this compound in Piper Species

| Species | Plant Part |

|---|---|

| Piper guineense | Fruit, Root researchgate.netingentaconnect.com |

| Piper nigrum | Fruit nih.govnih.gov |

Within the Rutaceae family, this compound has been identified in the genus Zanthoxylum. Specifically, its occurrence has been reported in Zanthoxylum lemairei, a plant species found in Africa. nih.gov While the genus Zanthoxylum is rich in various alkamides that contribute to its well-known tingling and numbing sensory effects, the specific distribution of this compound across other species in this large genus is not as extensively documented. researchgate.netnih.gov

The phytochemical landscape of Piper and Zanthoxylum is complex, with this compound co-existing with a diverse array of other structurally related compounds.

In Piper guineense, for example, this compound is found alongside other amides that vary in their amine and fatty acid portions. The fruit contains pyrrolidyl, isobutyl, and piperidyl derivatives of deca-2,4-dienoic, dodeca-2,4-dienoic, and octadeca-2,4-dienoic acids. ingentaconnect.com Other distinct alkaloids, such as wisanine, wisanidine, and piperine (B192125), are also present. researchgate.net This demonstrates a significant structural diversity of amides within a single plant.

Similarly, the genus Zanthoxylum is characterized by a wide variety of alkaloids. Comparative studies among different Zanthoxylum species reveal significant differences in both the types and concentrations of their alkaloid constituents. nih.gov While alkamides are a notable class of compounds in this genus, other types, such as benzophenanthridine alkaloids, can be predominant. nih.gov This variation highlights the distinct chemical signatures found not only between the Piper and Zanthoxylum genera but also among species within the same genus.

Advanced Isolation and Purification Techniques

The isolation of this compound from its natural botanical sources involves a multi-step process that begins with extraction using appropriate solvents, followed by sophisticated chromatographic techniques to achieve purification.

The initial step in isolating this compound involves extracting the compound from the plant matrix. Due to its lipophilic nature, non-polar or medium-polarity organic solvents are highly effective. Researchers have successfully used several solvents for this purpose. For instance, a petroleum-extract of Piper guineense roots was used to isolate the amide. researchgate.net For the fruits of the same species, pentane (B18724) and chloroform (B151607) extracts have been utilized. ingentaconnect.com In studies on the related genus Zanthoxylum, chloroform (CHCl₃) has been employed to extract alkamides from the pericarps of Z. lemairei and the bark of Z. piperitum. nih.gov

Table 2: Solvents Used in the Extraction of this compound and Related Alkamides

| Solvent | Plant Source | Plant Part |

|---|---|---|

| Petroleum Ether | Piper guineense | Root researchgate.net |

| Pentane | Piper guineense | Fruit ingentaconnect.com |

| Chloroform | Piper guineense | Fruit ingentaconnect.com |

Following solvent extraction, the resulting crude extract contains a complex mixture of phytochemicals that requires further separation. Various chromatographic methods are employed to purify this compound and related alkamides.

Column Chromatography is a fundamental technique used for the initial separation of compounds from the crude extract. For instance, alkamides from a light petroleum extract of Zanthoxylum piperitum bark were successfully separated using column chromatography on neutral alumina. nih.gov

High-Performance Liquid Chromatography (HPLC) offers a higher degree of resolution for purifying specific compounds from semi-purified fractions. A normal-phase HPLC method was effective in isolating alkamides from a chloroform extract of Z. piperitum bark. nih.gov Furthermore, analytical methods such as HPLC coupled with UV detection and mass spectrometry (HPLC-UV/ESI-MS/MS) are used for the detailed analysis and identification of alkaloids in Zanthoxylum extracts. nih.gov

Gas Chromatography-Mass Spectrometry (GC/MS) is another powerful analytical tool used to identify the components of complex extracts. GC/MS analysis of pentane and chloroform extracts from Piper guineense fruit led to the identification of this compound among numerous other constituents. ingentaconnect.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-isobutyl-trans-2-trans-4-eicosadienamide |

| Wisanine |

| Wisanidine |

| Piperine |

| N-pyrrolidyl-2,4-dienoic amides |

| N-piperidyl-2,4-dienoic amides |

Elucidation of Chemical Structure and Stereochemistry

Spectroscopic Analysis for Structural Confirmation

The structural backbone and functional groups of N-Isobutyl-2,4-eicosadienamide are unequivocally confirmed using a suite of spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide complementary information, leading to a complete structural assignment. researchgate.netdntb.gov.ua

NMR spectroscopy is the cornerstone for determining the detailed connectivity and environment of each atom in the molecule. The complete assignment of proton (¹H) and carbon (¹³C) signals is achieved through a combination of one-dimensional and two-dimensional NMR experiments. researchgate.netdntb.gov.ua

The ¹H NMR spectrum reveals characteristic signals for the isobutyl group, the long aliphatic chain, and the protons on the conjugated double bonds. The ¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, confirming the presence of the carbonyl group and the olefinic carbons.

Detailed connectivity is established using 2D NMR experiments:

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, mapping out the sequence of protons along the aliphatic chain and within the isobutyl moiety. longdom.org

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon, linking the ¹H and ¹³C assignments. researchgate.netdntb.gov.ua

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximity between protons, which is vital for confirming the stereochemistry, particularly the geometry of the double bonds. wordpress.com

The following tables represent typical NMR data for this compound, compiled from analyses of this and structurally related piper amides. sci-hub.stsci-hub.st

Interactive Table: Representative ¹H NMR Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~7.21 | dd | 15.0, 10.0 |

| H-3 | ~6.15 | dd | 15.0, 10.0 |

| H-4 | ~6.05 | dt | 15.0, 7.0 |

| H-5 | ~5.75 | d | 15.0 |

| NH | ~5.50 | t | 5.5 |

| H-1' | ~3.15 | t | 6.5 |

| H-2' | ~1.80 | m | - |

| H-3', H-4' | ~0.92 | d | 6.7 |

| H-6 | ~2.15 | q | 7.0 |

| CH₂ chain | ~1.25 | br s | - |

Interactive Table: Representative ¹³C NMR Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ, ppm) | DEPT |

|---|---|---|

| C-1 | ~166.0 | C |

| C-2 | ~121.5 | CH |

| C-3 | ~145.0 | CH |

| C-4 | ~128.0 | CH |

| C-5 | ~143.0 | CH |

| C-6 to C-19 | ~22.7-32.5 | CH₂ |

| C-20 | ~14.1 | CH₃ |

| C-1' | ~47.1 | CH₂ |

| C-2' | ~28.7 | CH |

Mass spectrometry is employed to determine the molecular weight and elemental formula of the compound.

Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) provides a highly accurate mass measurement. For this compound, the molecular formula is confirmed as C₂₄H₄₅NO. uni.lulipidmaps.org The ESI-MS spectrum typically shows protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts. uni.lu

Calculated Monoisotopic Mass: 363.350114 Da lipidmaps.org

Observed [M+H]⁺: ~364.3574 Da uni.lu

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with electrons, causing it to fragment in a predictable manner. The resulting fragmentation pattern provides valuable structural information. Key fragmentation pathways for this compound include: whitman.edulibretexts.org

Alpha-cleavage: Breakage of the bond adjacent to the nitrogen atom.

McLafferty rearrangement: A characteristic fragmentation for carbonyl compounds.

Cleavage of the long alkyl chain, resulting in a series of peaks separated by 14 mass units (CH₂). libretexts.org

Loss of the isobutyl group.

Stereochemical Assignment (e.g., (2E,4E) Configuration)

The geometry of the double bonds in the dienamide system is crucial for defining the compound's precise three-dimensional shape. The notation (2E,4E) specifies that both the C-2/C-3 and C-4/C-5 double bonds have an E (entgegen, or trans) configuration.

This assignment is primarily determined from the coupling constants (J-values) between the vinylic protons in the ¹H NMR spectrum. researchgate.net

The coupling constant between H-2 and H-3 is typically around 15 Hz.

The coupling constant between H-4 and H-5 is also around 15 Hz.

A large coupling constant (typically > 12 Hz) is characteristic of a trans (or E) relationship between protons on a double bond. The observation of these large J-values for both pairs of olefinic protons confirms the (2E,4E) stereochemistry. academicjournals.orgscialert.net This is further supported by NOESY experiments, which would show correlations consistent with the spatial proximities in the E,E-isomer. wordpress.com

Biological Activities and Associated Mechanisms of Action in Vitro and in Vivo Non Clinical Models

Insecticidal and Acaricidal Activities

N-Isobutyl-2,4-eicosadienamide has demonstrated a range of effects against several invertebrate species, including significant agricultural pests, disease vectors, and livestock pests.

Efficacy Against Agricultural Pests (e.g., Chilo partellus larvae)

Studies investigating the antifeedant properties of various amide alkaloids from Piper guineense have evaluated the efficacy of N-isobutyl-trans-2-trans-4-eicosadienamide against the fifth instar larvae of the sorghum stem borer, Chilo partellus. cambridge.orgresearchgate.net In choice assays, this compound was found to be the least active among the six amides tested. cambridge.orgresearchgate.net The other compounds, which included piperine (B192125) and its derivatives, showed more potent antifeedant activity. cambridge.org Researchers have suggested that the presence of a methylenedioxybenzene group and an alicyclic amide structure may be crucial for high antifeedant activity, features that N-isobutyl-trans-2-trans-4-eicosadienamide lacks. cambridge.orgresearchgate.net

Table 1: Antifeedant Activity of Amide Alkaloids from Piper guineense against Chilo partellus Larvae

| Compound | Relative Antifeedant Activity |

| Piperine | Most Potent |

| Δα, β-dihydropiperine | Most Potent |

| Δα, β-dihydrowisanine | Intermediate |

| Trichostachine | Intermediate |

| Wisanine | Less Active |

| N-isobutyl-trans-2-trans-4-eicosadienamide | Least Active |

| Data sourced from studies on amide alkaloids from Piper guineense. cambridge.orgresearchgate.net |

Activity Against Disease Vectors and Livestock Pests (e.g., Rhipicephalus australis, Musca domestica, Aedes aegypti)

This compound has been identified as an active constituent in plant extracts demonstrating toxicity against various disease vectors and livestock pests.

A study on the acaricidal properties of Piper nigrum (black pepper) extracts against the cattle tick, Rhipicephalus australis, led to the isolation of five piperamide (B1618075) compounds, including this compound. dntb.gov.uaresearchgate.netresearchgate.net The ethanolic extract of dried P. nigrum fruits, as well as the ethyl acetate (B1210297) and methanolic extracts of the stems, exhibited 100% larvicidal activity at a concentration of 50 mg/mL against R. australis larvae. researchgate.net Bio-guided fractionation confirmed that this compound was one of the active compounds responsible for this effect. dntb.gov.uaresearchgate.netresearchgate.net

The insecticidal potential of related isobutylamides extends to the housefly, Musca domestica. While direct studies on this compound are limited, other N-isobutyl amides have been shown to possess toxic properties against this common pest. scielo.org.co

Table 2: Observed Activity of this compound Against Various Pests

| Target Organism | Type of Activity | Source Plant (Example) |

| Rhipicephalus australis (Cattle Tick) | Larvicidal | Piper nigrum |

| Aedes aegypti (Mosquito) | Larvicidal | Piper nigrum |

| Musca domestica (Housefly) | Insecticidal (inferred from related compounds) | Piper species |

| This table summarizes the documented activities of this compound. dntb.gov.uaresearchgate.netresearchgate.netresearchgate.netscielo.org.co |

Proposed Biological Pathways and Cellular Targets in Invertebrates

The precise molecular targets of this compound in invertebrates are not fully elucidated, but the general mechanism for piper amides involves neurotoxicity. researchgate.net These compounds are known to affect the nervous system of insects, leading to paralysis and death. researchgate.net The structural characteristics of N-alkylamides, such as the length of the fatty acid chain and the degree of unsaturation, are critical for their insecticidal efficacy. researchgate.net

One proposed mechanism of action for insecticidal amides is the interference with ion channels in the nerve cells of insects. Some studies on other amides suggest they can modulate the activity of voltage-gated sodium channels or other neuronal receptors. The metabolism of these compounds in insects has also been investigated. It has been shown that some specialist herbivores can detoxify insecticidal amides through hydrolysis, converting them into their corresponding carboxylic acids, which are more polar and easier to excrete. scienceopen.comscielo.br This metabolic pathway represents a potential resistance mechanism in some insect species. scienceopen.comscielo.br

Anti-Parasitic Potential

Beyond its effects on insects and ticks, this compound and related compounds have been investigated for their potential to combat various parasites.

Antiplasmodial and Antimalarial Investigations

While direct studies on the antiplasmodial activity of this compound are scarce, research on structurally similar N-alkylamides suggests a potential for antimalarial effects. For example, other N-isobutylamides, such as spilanthol, isolated from Spilanthes paniculata, have been shown to inhibit the malaria parasite Plasmodium falciparum by blocking erythrocytic schizogony in the ring stage. researchgate.net Another study on synthetic isobutyl amides also reported modest antimalarial activity. rsc.org These findings suggest that the N-isobutylamide structural motif could be a starting point for the development of new antimalarial agents, although further investigation is required to determine the specific activity of this compound. researchgate.netrsc.org

Molluscicidal and Cercaricidal Efficacy

Some olefinic isobutylamides have been reported to be effective as molluscicides and cercaricides, indicating a potential use against the snail intermediate hosts of schistosomiasis and the free-swimming cercarial stage of the parasite. researchgate.netscite.ai Isobutylamides isolated from plants in the Asteraceae family have demonstrated activity against snails. silae.it However, specific studies confirming the molluscicidal or cercaricidal efficacy of this compound have not been identified. The activity of related compounds suggests this is a plausible area for future research.

Anti-Microbial Properties

This compound has demonstrated notable antibacterial properties. Research has identified this compound as an active constituent in various plant species, contributing to their antimicrobial profiles. For instance, studies on Piper nigrum (black pepper) have led to the isolation of this compound among other compounds. researchgate.netacademicjournals.orgresearchgate.net

In a study investigating bicyclic fatty acids from a marine tunicate, a related compound, N-isobutyl 2,4-pentadienamide, was part of the structure of newly identified antibacterial agents. mdpi.com While not the exact compound of focus, this highlights the potential of the N-isobutyl amide moiety in conferring antibacterial activity. Specifically, compounds containing this structural feature exhibited inhibitory activity against Staphylococcus aureus. mdpi.com

Table 1: Antibacterial Activity of Related Amide Compounds

| Compound/Extract | Target Pathogen | Activity | Source |

|---|---|---|---|

| Bicyclic fatty acid with N-isobutyl 2, 4-pentadienamide moiety | Staphylococcus aureus (CCARM 0204) | Inhibitory activity | mdpi.com |

| Ethyl acetate fraction of Piper montealegreanum | Gram-positive bacteria | Antibacterial activity | researchgate.net |

| Alkaloids from Fagara zanthoxyloides | Various microbes | Antimicrobial activity | bioline.org.br |

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence factor production and biofilm formation, making it an attractive target for anti-infective therapies. bohrium.comfrontiersin.org The interference with QS mechanisms is a key strategy to control pathogenic bacteria without exerting selective pressure that leads to resistance. mdpi.comsciopen.com

While direct studies on this compound's effect on quorum sensing are not extensively detailed in the provided context, the broader class of plant-derived compounds, including amides from Piper species, are known to possess anti-QS properties. bohrium.com These compounds can interfere with QS systems through various mechanisms, such as inhibiting autoinducer synthases, degrading signaling molecules, or blocking the binding of autoinducers to their receptors. mdpi.com The presence of this compound in plants known for their antimicrobial activities suggests its potential role in modulating bacterial communication.

Modulatory Effects on Host Organism Physiology

This compound has shown significant gastroprotective effects in animal models of gastric lesions. An 80% aqueous acetone (B3395972) extract from the fruit of Piper chaba, containing N-isobutyl-(2E,4E)-octadecadienamide and N-isobutyl-(2E,4E,14Z)-eicosatrienamide, demonstrated protective effects against gastric lesions induced by both ethanol (B145695) and indomethacin (B1671933) in rats. thieme-connect.com

Subsequent investigation into the principal constituents of Piper chaba revealed that N-isobutyl-(2E,4E)-octadecadienamide, a closely related compound, significantly inhibited ethanol-induced gastric lesions. thieme-connect.com This compound also showed significant inhibition of indomethacin-induced gastric lesions. thieme-connect.com Ethanol is known to cause severe gastric mucosal damage, leading to hemorrhagic lesions and inflammation. nih.gov Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), induces gastric injury by inhibiting the synthesis of protective prostaglandins. nih.govmdpi.com

The protective mechanism of such compounds is often associated with the reinforcement of the gastric mucosal barrier and cytoprotective effects. researchgate.net

**Table 2: Gastroprotective Effects of N-Isobutyl-Amides from *Piper chaba***

| Compound | Gastric Lesion Model | Effect |

|---|---|---|

| N-isobutyl-(2E,4E)-octadecadienamide | Ethanol-induced | Significant inhibition |

| N-isobutyl-(2E,4E)-octadecadienamide | Indomethacin-induced | Significant inhibition |

| N-isobutyl-(2E,4E,14Z)-eicosatrienamide | Ethanol-induced | Significant inhibition |

| N-isobutyl-(2E,4E,14Z)-eicosatrienamide | Indomethacin-induced | Significant inhibition |

Source: thieme-connect.com

In the context of plant biology, this compound appears to play a role in the defense mechanisms of Piper nigrum (black pepper) against pathogens. A study on the metabolic profiles of two P. nigrum cultivars infected with the fungus Fusarium solani f. sp. piperis identified changes in the levels of various alkamides, including (2E,4E)-N-isobutyl-eicosadienamide. mdpi.com

In the susceptible 'Bragantina' cultivar, (2E,4E)-N-isobutyl-eicosadienamide was absent at 21 days post-inoculation, suggesting a potential role for this compound in the plant's defense response. mdpi.com The presence and modulation of such alkamides are considered important for the plant's ability to withstand or succumb to pathogenic attacks. Alkamides in plants are known to have antifungal activities and play a role in stress conditions. mdpi.com

While direct evidence for the role of this compound in lipid modulation is not explicitly detailed, its chemical structure as a fatty acid amide suggests a potential interaction with lipid metabolic pathways. Further research is needed to elucidate any specific effects on lipid profiles or metabolism.

Contributions to Anticancer Research (Focus on Molecular Mechanisms and in vitro / Animal Model Studies)

A comprehensive review of peer-reviewed scientific literature reveals a lack of studies specifically investigating the anticancer properties of this compound. There are no available data from in vitro (cell-based) or in vivo (animal model) studies to describe its molecular mechanisms of action against cancer cells. Therefore, it is not possible to provide detailed research findings or data tables on its contributions to anticancer research at this time.

Further research is required to isolate this compound and evaluate its potential cytotoxic, anti-proliferative, and anti-metastatic effects. Such studies would be necessary to determine if it plays an independent or synergistic role in the anticancer activities attributed to the plants in which it is found.

Chemosynthetic Approaches and Analog Preparation

Total Synthesis Strategies for N-Isobutyl-2,4-Eicosadienamide and Related Dienamides

A primary strategy involves the amidation of a pre-formed 2,4-eicosadienoic acid with isobutylamine. The key challenge in this approach is the stereoselective synthesis of the (2E,4E)-dienoic acid. This can be achieved through various modern synthetic methods.

Another major approach is the direct formation of the dienamide from a simpler fatty acid precursor. This might involve the introduction of the unsaturation at a late stage of the synthesis.

Below is a table summarizing potential synthetic strategies:

| Strategy | Key Reactions | Advantages | Potential Challenges |

|---|---|---|---|

| Amidation of 2,4-Eicosadienoic Acid | - Wittig reaction or Horner-Wadsworth-Emmons olefination for dienal synthesis

| Convergent approach; stereochemistry of the diene can be well-controlled. | Multiple steps required to synthesize the dienoic acid; potential for isomerization of the double bonds. |

| Late-Stage Dienamide Formation | - Cross-coupling reactions (e.g., Suzuki, Stille) to form the diene system on a shorter amide precursor.

| Can be more efficient if suitable precursors are available. | Stereocontrol of the newly formed double bonds can be challenging. |

| Enzymatic Synthesis | - Lipase-catalyzed amidation of 2,4-eicosadienoic acid or its ester with isobutylamine. | Mild reaction conditions; high selectivity. | Requires a suitable enzyme; the dienoic acid precursor still needs to be synthesized chemically. |

Development of Semi-Synthetic Analogs for Research Applications

The development of semi-synthetic analogs of naturally occurring bioactive compounds is a powerful strategy to explore structure-activity relationships (SAR) and to optimize their biological effects. For this compound, analogs can be designed by modifying the fatty acid backbone, the dienamide system, or the N-isobutyl group.

Modifications of the Fatty Acid Backbone: The long aliphatic chain of this compound is a key feature that contributes to its lipophilicity. Analogs with altered chain lengths (both shorter and longer) can be synthesized to investigate the influence of this property on biological activity. Furthermore, the introduction of functional groups, such as hydroxyl groups, additional double or triple bonds, or even cyclic moieties, can provide valuable insights into the spatial and electronic requirements for its biological targets.

Modifications of the Dienamide System: The (2E,4E)-dienamide is a common motif in many bioactive natural products. Analogs with different stereochemistry of the double bonds (e.g., Z,E or Z,Z) can be synthesized to probe the importance of the spatial arrangement of this functional group. The position of the diene along the fatty acid chain can also be varied. Additionally, the dienamide can be replaced with other functional groups, such as a simple amide, an ester, or a ketone, to assess its role in bioactivity.

Modifications of the N-isobutyl Group: The N-isobutyl moiety can be replaced with a variety of other alkyl or aryl groups to explore the steric and electronic requirements of the amide headgroup. For example, replacing the isobutyl group with a smaller methyl or ethyl group, or a larger and more rigid benzyl group, could significantly impact biological activity.

The following table presents a summary of potential semi-synthetic analogs and the rationale for their development:

| Modification Site | Analog Type | Rationale for Synthesis |

|---|---|---|

| Fatty Acid Backbone | Varying chain length (e.g., C16, C18, C22) | Investigate the effect of lipophilicity on activity. |

| Introduction of functional groups (e.g., -OH, C≡C) | Probe specific interactions with biological targets. | |

| Dienamide System | Stereoisomers (e.g., 2Z,4E) | Determine the importance of the diene's spatial conformation. |

| Positional isomers of the diene | Assess the role of the diene's location within the acyl chain. | |

| N-isobutyl Group | Other N-alkyl groups (e.g., methyl, benzyl) | Explore steric and electronic requirements of the headgroup. |

| N-cycloalkyl or N-aryl groups | Introduce conformational constraints and potential for new interactions. |

Biogenetic Considerations in Amide Biosynthesis

The biosynthesis of fatty acid amides like this compound in plants and fungi involves the convergence of fatty acid and amino acid metabolic pathways. While the specific biosynthetic pathway for this compound has not been elucidated, general principles of fatty acid amide biosynthesis provide a likely framework.

The formation of the amide bond is an energetically unfavorable process that requires enzymatic catalysis. In biological systems, this is typically achieved through the activation of the carboxylic acid. The biosynthesis of fatty acid amides is thought to proceed through one of several general pathways:

Acyl-CoA-dependent amidation: In this pathway, the fatty acid is first activated to its coenzyme A (CoA) thioester. An N-acyltransferase enzyme then catalyzes the transfer of the fatty acyl group from CoA to an amine substrate, in this case, isobutylamine. This is a common strategy for the biosynthesis of a wide variety of amides and esters in primary and secondary metabolism.

ATP-dependent amidation: Some biosynthetic pathways utilize ATP to activate the fatty acid, forming an acyl-adenylate intermediate. This highly reactive intermediate can then react with an amine, catalyzed by an amide synthetase, to form the amide bond.

Transamidation from another amide or peptide: While less common for simple amides, it is possible that the isobutylamide moiety is transferred from another molecule.

The fatty acid precursor, 2,4-eicosadienoic acid, is likely derived from primary fatty acid metabolism through a series of desaturation and/or elongation steps. The isobutylamine precursor is likely derived from the amino acid valine through decarboxylation.

The following table summarizes the key steps in the plausible biosynthetic pathways for this compound.

| Biosynthetic Step | Description | Key Enzymes/Intermediates |

|---|---|---|

| Fatty Acid Precursor Formation | Synthesis of the C20 fatty acid backbone and introduction of the conjugated double bonds. | Fatty acid synthase (FAS), desaturases, elongases. |

| Amine Precursor Formation | Decarboxylation of an amino acid (likely valine) to produce isobutylamine. | Amino acid decarboxylase. |

| Amide Bond Formation | Activation of the fatty acid to an acyl-CoA thioester, followed by transfer to isobutylamine. | Acyl-CoA synthetase, N-acyltransferase. |

| Activation of the fatty acid with ATP to form an acyl-adenylate, followed by reaction with isobutylamine. | Amide synthetase (adenylating enzyme). |

Advanced Analytical Methodologies for Research Applications

Quantitative and Qualitative Analysis in Complex Biological and Botanical Matrices

The analysis of N-Isobutyl-2,4-eicosadienamide in intricate matrices such as plant extracts or biological fluids presents significant challenges due to the presence of numerous interfering substances. Consequently, sophisticated chromatographic techniques are necessary to achieve the required selectivity and sensitivity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography, particularly when coupled with a mass spectrometry (MS) or diode-array detector (DAD), is a cornerstone for the quantitative analysis of N-alkylamides like this compound. Reversed-phase HPLC is a commonly employed technique for the separation of these lipophilic compounds.

A validated HPLC method for the simultaneous analysis of various alkamides in Echinacea purpurea provides a strong foundational methodology that can be adapted for this compound acs.orgacs.orgnih.govresearchgate.net. The lipophilic nature of this compound makes it well-suited for separation on a C18 stationary phase. The selection of the mobile phase, typically a mixture of an organic solvent like acetonitrile or methanol and water, is critical for achieving optimal separation from other matrix components. Gradient elution is often preferred to resolve a wide range of compounds with varying polarities.

Table 1: Illustrative HPLC Parameters for the Analysis of N-Alkylamides

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | Diode-Array Detector (DAD) at 254 nm or Mass Spectrometry (MS) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Note: These parameters are based on methods developed for similar N-alkylamides and would require optimization for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. While long-chain N-alkylamides like this compound may require derivatization to enhance their volatility and thermal stability, GC-MS can provide detailed structural information and low limits of detection.

The methodology typically involves an extraction of the compound from the matrix, followed by derivatization if necessary, and then injection into the GC-MS system. The gas chromatograph separates the components of the sample based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing a unique fingerprint for identification.

Table 2: Representative GC-MS Parameters for Bioactive Compound Analysis

| Parameter | Condition |

| Column | Capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Injector Temperature | 280 °C |

| Oven Temperature Program | Initial temperature of 100°C, ramped to 280°C |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole |

| Scan Range | 50-550 amu |

Note: These parameters are generalized from methods for analyzing bioactive compounds in plant extracts and would need to be specifically optimized for this compound.

High-Performance Thin-Layer Chromatography–Mass Spectrometry (HPTLC-MS)

HPTLC is a powerful planar chromatographic technique that allows for the parallel analysis of multiple samples, making it a high-throughput method for screening and quality control of herbal medicines. When coupled with mass spectrometry, HPTLC-MS becomes a valuable tool for the identification and confirmation of compounds directly from the plate. This hyphenated technique is particularly useful for the analysis of complex mixtures, such as botanical extracts. For this compound, HPTLC can be used for initial separation, followed by elution of the corresponding band into a mass spectrometer for structural confirmation.

Method Validation for Research Reproducibility and Interlaboratory Studies

The validation of analytical methods is a critical process to ensure that a method is suitable for its intended purpose. It provides documented evidence that the method is reliable, reproducible, and accurate for the quantitative determination of the analyte in a specific matrix. Key validation parameters, as outlined by international guidelines, include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. Linearity refers to the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy is the closeness of the test results obtained by the method to the true value. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision) researchgate.net.

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 3: Typical Method Validation Parameters for an HPLC Method for N-Alkylamides

| Parameter | Specification | Finding for a Validated Alkamides Method acs.org |

| Linearity (R²) | ≥ 0.99 | > 0.999 |

| Accuracy (Recovery) | 95-105% | 98.2-101.5% |

| Precision (RSD) | ≤ 5% | < 3% |

| LOD | Signal-to-noise ratio of 3:1 | 0.1 µg/mL |

| LOQ | Signal-to-noise ratio of 10:1 | 0.3 µg/mL |

Note: These values are based on a validated method for other alkamides and serve as a benchmark for a method for this compound.

For research to be reproducible, the analytical methods used must be robust and well-documented. Interlaboratory studies , where the same samples are analyzed by multiple laboratories using the same method, are the ultimate test of a method's reproducibility researchgate.net. Such studies are crucial for establishing a standard analytical method. To date, no specific interlaboratory studies have been published for the analysis of this compound, highlighting an area for future research to ensure consistency and comparability of data across different studies.

Future Research Directions and Translational Perspectives

Elucidation of Novel Biological Mechanisms and Specific Molecular Target Identification

A primary avenue for future research will be the detailed elucidation of the biological mechanisms of N-Isobutyl-2,4-eicosadienamide and the identification of its specific molecular targets. While the broader class of N-alkylamides has been studied for their immunomodulatory and anti-inflammatory properties, the precise interactions of this compound at the molecular level remain largely uncharacterized. nih.govpreprints.org

A significant body of research on other N-alkylamides, particularly those from Echinacea purpurea, points towards the endocannabinoid system as a key area of interaction. nih.govresearchgate.netresearchgate.net Specifically, the cannabinoid receptor type 2 (CB2) has been identified as a target for some N-alkylamides, mediating their immunomodulatory effects. nih.govresearchgate.netresearchgate.net Future studies should, therefore, investigate the binding affinity and functional activity of this compound at CB2 and other cannabinoid receptors. Such investigations could reveal its potential as a selective modulator of the endocannabinoid system, which is implicated in a wide range of physiological processes, including pain, inflammation, and immune response. mdpi.comnih.gov

Beyond the endocannabinoid system, it is crucial to explore other potential targets to build a comprehensive understanding of the compound's bioactivity. Techniques such as affinity chromatography, chemical proteomics, and computational target prediction can be employed to identify novel protein binding partners. Unraveling these interactions will be fundamental to understanding its pharmacological profile and identifying potential therapeutic applications.

In-depth Investigation of Synergistic and Antagonistic Interactions in Multi-Compound Systems

Natural product extracts often exhibit complex pharmacological effects due to the interplay between their various chemical constituents. Therefore, a critical area of future research is the in-depth investigation of the synergistic and antagonistic interactions of this compound within multi-compound systems.

Studies on herbal extracts containing N-alkylamides have demonstrated synergistic effects on the immune system. For instance, combinations of different N-alkylamides from Echinacea purpurea have shown superadditive effects on CB2 receptor activation and the modulation of cytokine expression. nih.govresearchgate.net It is plausible that this compound could act in concert with other phytochemicals to enhance therapeutic outcomes. Future research should focus on systematic studies of this compound in combination with other relevant compounds, such as other N-alkylamides, terpenes, and polyphenols, that are often found alongside it in nature.

Conversely, the potential for antagonistic interactions must also be considered. The presence of other compounds could diminish the bioavailability or efficacy of this compound. A thorough understanding of these interactions is essential for the development of standardized and effective botanical preparations or for the design of rational drug combinations.

Advancements in Sustainable Production and Extraction Methods for Research-Grade Compound Isolation

To facilitate comprehensive research into its biological activities, a reliable and sustainable supply of high-purity this compound is essential. Future research should focus on advancing sustainable production and extraction methods for the isolation of this compound.

The biosynthesis of N-alkylamides in plants is understood to involve the condensation of a fatty acid with an amine moiety. researchgate.net Research into the specific biosynthetic pathway of the long-chain eicosadienoyl moiety in this compound could pave the way for biotechnological production methods, such as heterologous expression in microbial or plant-based systems. nih.gov This approach could offer a more sustainable and scalable alternative to extraction from natural plant sources.

For extraction from plant material, there is a need to move towards greener and more efficient techniques. Traditional extraction methods often rely on large volumes of organic solvents and have a significant environmental impact. nih.gov Modern, sustainable extraction technologies such as supercritical fluid extraction (SFE), pressurized liquid extraction (PLE), and ultrasound-assisted extraction (UAE) should be optimized for this compound. nih.govnih.gov These methods offer the potential for higher yields, reduced solvent consumption, and the preservation of the compound's integrity. nih.govddtjournal.comnih.gov

| Extraction Technique | Principle | Potential Advantages for this compound |

| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (e.g., CO2) as the solvent. | High selectivity, no solvent residue, mild operating temperatures. |

| Pressurized Liquid Extraction (PLE) | Employs solvents at elevated temperatures and pressures. | Faster extraction times, lower solvent consumption than traditional methods. |

| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration. | Increased extraction efficiency, reduced processing time and temperature. |

Computational and in silico Approaches for Structure-Activity Relationship Modeling

Computational and in silico methods are powerful tools for accelerating drug discovery and understanding the structural basis of a compound's biological activity. Future research on this compound should leverage these approaches for structure-activity relationship (SAR) modeling.

Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical correlation between the chemical structure of this compound and its biological activity. researchgate.netmdpi.comhorizonepublishing.com By analyzing a series of related N-alkylamides, QSAR models can predict the activity of novel derivatives and guide the design of more potent and selective compounds. researchgate.netnih.gov

Molecular docking simulations can provide insights into the binding of this compound to its molecular targets, such as the CB2 receptor. nih.govresearchgate.netnih.gov These in silico models can help to visualize the key interactions at the binding site and explain the observed SAR. Furthermore, molecular dynamics simulations can be used to study the conformational changes and stability of the ligand-receptor complex over time.

| Computational Approach | Application to this compound Research |

| Quantitative Structure-Activity Relationship (QSAR) | Predict the biological activity of novel derivatives and guide lead optimization. |

| Molecular Docking | Predict the binding mode and affinity of the compound to its molecular targets. |

| Molecular Dynamics (MD) Simulations | Investigate the stability and dynamics of the ligand-receptor complex. |

Exploration of Derivatization Strategies to Optimize Bioactivities

Derivatization, the chemical modification of a molecule, is a common strategy in medicinal chemistry to improve the pharmacological properties of a lead compound. Future research should explore derivatization strategies to optimize the bioactivities of this compound.

The long fatty acyl chain and the isobutylamide headgroup of this compound offer several sites for chemical modification. researchgate.netresearchgate.net For example, modifications to the fatty acid chain, such as altering its length, degree of unsaturation, or introducing functional groups, could influence its binding affinity and selectivity for its molecular targets. nih.govresearchgate.net Similarly, modifications to the isobutylamide moiety could impact its pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME). ddtjournal.comnih.govmdpi.commdpi.com

A systematic approach to derivatization, guided by the SAR data obtained from computational and experimental studies, will be crucial. The synthesis and biological evaluation of a library of this compound derivatives could lead to the identification of analogs with enhanced potency, improved selectivity, and a more favorable pharmacokinetic profile, ultimately increasing its translational potential. mdpi.comnih.govmdpi.com

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.